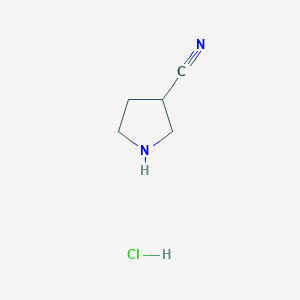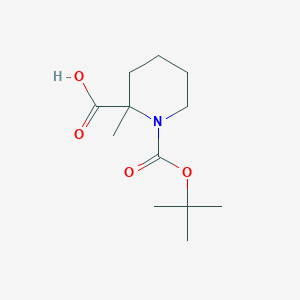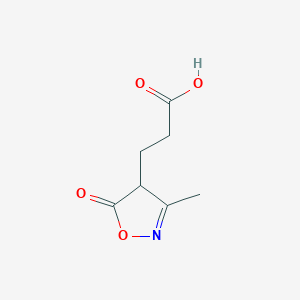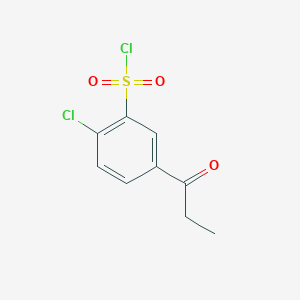
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Vue d'ensemble
Description
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CPSC) is an organic compound that is used in a variety of laboratory experiments. It is an important intermediate material in the synthesis of many organic compounds and pharmaceuticals. CPSC is also used as a reagent in the synthesis of polymers and other materials. In addition, it is used in the synthesis of polymers, such as polystyrene, polyacrylamide, polyvinyl chloride, and polyvinylidene chloride.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, similar to other sulfonyl chlorides, is instrumental in synthesizing high-purity compounds for pharmaceutical applications. For example, a method involving sulfonyl chloride for synthesizing high-purity 1-chloro-2,6-difluorobenzene demonstrates its utility in producing active ingredients for pharmaceuticals (R. Moore, 2003).
Heterocyclic Compound Synthesis
Sulfonyl chlorides, including variants like 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride, are crucial in the synthesis of heterocyclic compounds. These compounds are potential candidates for herbicides, showcasing the versatility of sulfonyl chlorides in creating various industrially relevant chemicals (R. Cremlyn, T. Cronje, 1979).
Catalysis in Hydrolysis Reactions
Sulfonyl chlorides play a significant role in catalysis, particularly in hydrolysis reactions. Their structure influences the efficiency and pathway of such reactions, demonstrating their importance in chemical processes (S. Ivanov et al., 2005).
Polymerization Processes
In polymer science, sulfonyl chlorides are used as initiators for polymerization reactions. For example, the use of p-toluenesulfonyl chloride in atom transfer radical polymerization (ATRP) highlights the integral role of sulfonyl chlorides in synthesizing polymeric materials (P. Gurr et al., 2005).
Enhancement of Ion-Exchange Membranes
Sulfonyl chlorides are also used in modifying the transport properties of ion-exchange membranes. By introducing sulfonyl chloride groups, the membranes' selectivity and electrical resistance can be significantly altered, which is crucial for various industrial applications (K. Takata, T. Sata, 1996).
Reduction of Water Consumption in Manufacturing
In the pharmaceutical industry, sulfonyl chlorides are used to optimize manufacturing processes. For instance, their role in the manufacture of phenylurethylane p-sulfonyl chloride demonstrates their potential in reducing water consumption and waste disposal, which is critical for sustainable manufacturing practices (V. Andosov et al., 1976).
Propriétés
IUPAC Name |
2-chloro-5-propanoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-8(12)6-3-4-7(10)9(5-6)15(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSAACJSZOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-propanoylbenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



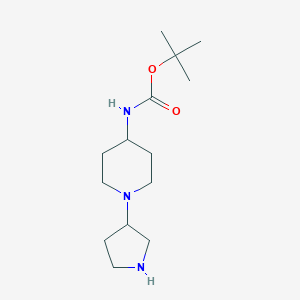


![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)


